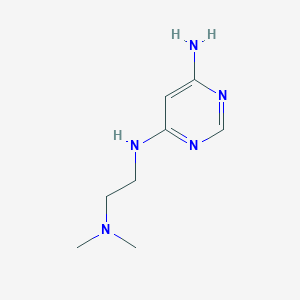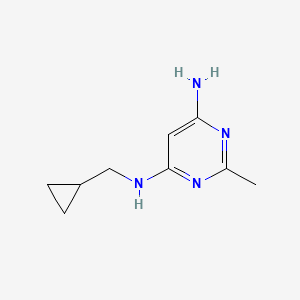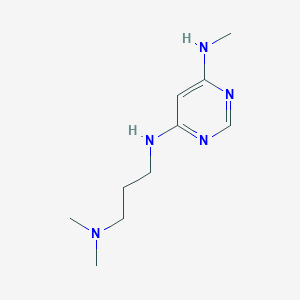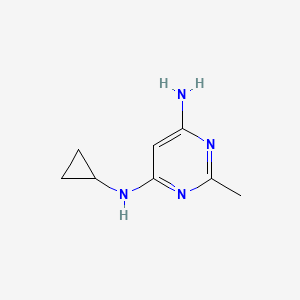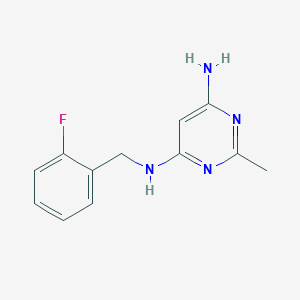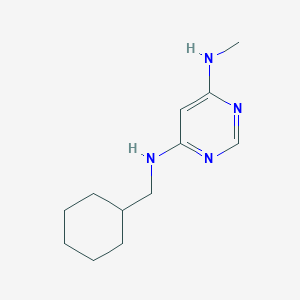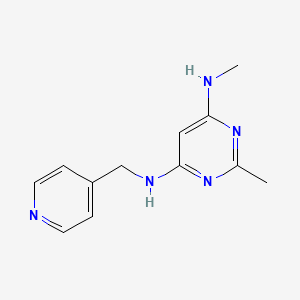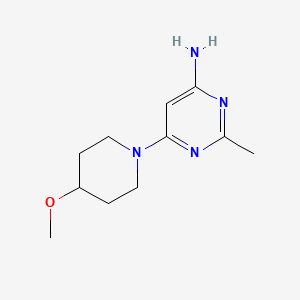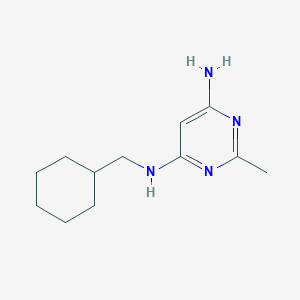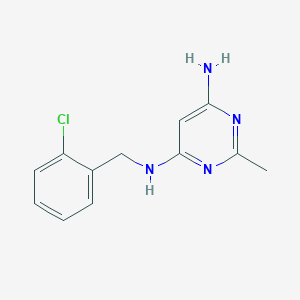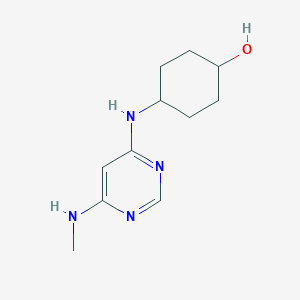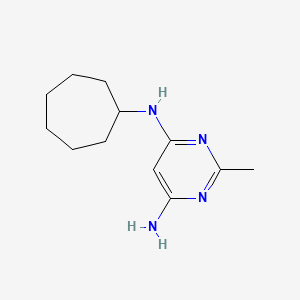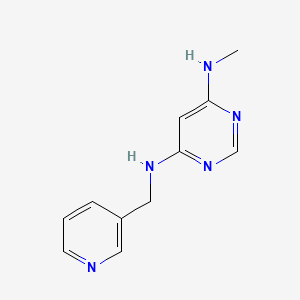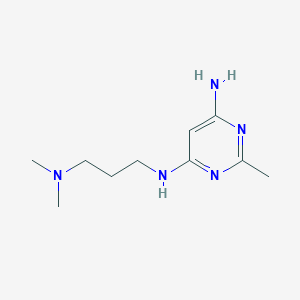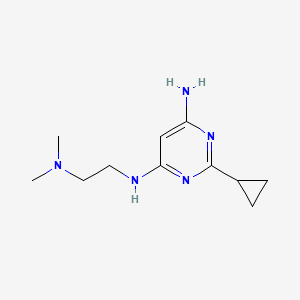
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine
Übersicht
Beschreibung
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine, also known as 2-CPPD, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine that is used as a starting material for the synthesis of various compounds, and it has been studied for its potential to act as a therapeutic agent in various biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Novel Purine and Pyrimidine Derivatives : Research on purine and pyrimidine derivatives, including structural analysis through X-ray crystallography, has contributed to the understanding of their conformation and potential as chemical scaffolds in drug design and other applications Cetina et al., 2004.
- Microwave-Induced Synthesis : Studies demonstrate the efficient synthesis of pyrimido[4,5-d]pyrimidines under microwave irradiation, highlighting a methodological advancement in the synthesis of complex pyrimidine derivatives Gohain et al., 2004.
Biological Significance and Applications
- Antimicrobial Agents : Research has been conducted on the synthesis and characterization of novel pyrimidine derivatives with potent antimicrobial activity, indicating their potential use in developing new antimicrobial agents Rao et al., 2020.
- Antiviral Activity : Pyrimidine derivatives have shown antiviral activities, with some compounds demonstrating marked inhibition against retrovirus replication in cell culture, highlighting their potential in antiviral drug development Hocková et al., 2003.
Chemical Properties and Interactions
- Hydrogen Bonding and Molecular Structure : Investigations into the molecular structure of pyrimidine derivatives, including hydrogen bonding patterns, provide insights into their chemical properties and potential applications in molecular design Trilleras et al., 2008.
Advanced Materials and Sensing Applications
- Fluoroionophores : Research on diamine-salicylaldehyde derivatives, including pyrimidine derivatives, has led to the development of fluoroionophores with specific metal chelation properties, indicating applications in metal sensing and imaging Hong et al., 2012.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-16(2)6-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDRKANDCXWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



